

3-Bromobenzonitrile molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromobenzonitrile

Cat. No.: B1265711

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An In-depth Technical Guide to 3-Bromobenzonitrile

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical and synthetic methodologies related to **3-Bromobenzonitrile**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Weight

3-Bromobenzonitrile is an organic compound with a bromine atom and a nitrile group attached to a benzene ring at positions 1 and 3, respectively. Its chemical formula is C_7H_4BrN .

[1] The molecular weight of **3-Bromobenzonitrile** is 182.02 g/mol .[1][2]

Synonyms: m-Bromobenzonitrile, 3-cyanobromobenzene, Benzonitrile, 3-bromo-. [1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3-Bromobenzonitrile** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₇ H ₄ BrN
Molecular Weight	182.02 g/mol
CAS Number	6952-59-6
Appearance	White to light yellow crystalline solid
Melting Point	38-40 °C
Boiling Point	225 °C
Density	1.562 g/mL
Solubility in Water	0.2 g/L
Vapor Pressure	0.02 mmHg
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.79, 7.75, 7.61, 7.37
¹³ C NMR (CDCl ₃)	Chemical shifts are available in spectral databases.
Major MS fragments (m/z)	102, 181, 183

Experimental Protocols

Synthesis of 3-Bromobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a widely used method for the synthesis of aryl nitriles from aryl amines.[3][4] The following is a representative protocol for the synthesis of **3-Bromobenzonitrile** from 3-bromoaniline.

Materials:

- 3-Bromoaniline
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- Ice
- Sodium hydroxide (NaOH)
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Diazotization of 3-Bromoaniline:
 - Dissolve 3-bromoaniline in a mixture of concentrated HCl and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Cyanation (Sandmeyer Reaction):
 - In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
 - Cool this solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure completion of the reaction.

- Work-up and Purification:
 - Cool the reaction mixture and neutralize it with a NaOH solution.
 - Extract the product with an organic solvent like dichloromethane.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - The crude product can be further purified by recrystallization or column chromatography.

Analysis of 3-Bromobenzonitrile by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for assessing the purity and confirming the identity of **3-Bromobenzonitrile**.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Instrumentation and Conditions (Illustrative):

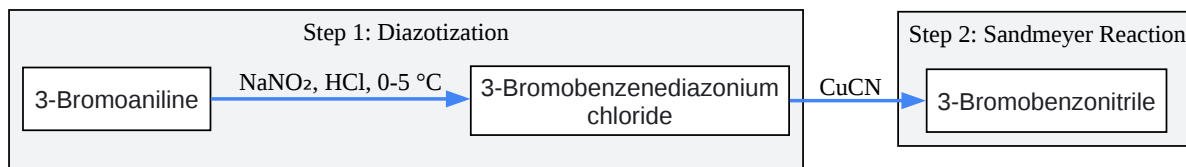
- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 μm film thickness
- Carrier Gas: Helium, constant flow rate of 1 mL/min
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes

- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 40-400 amu

Procedure:

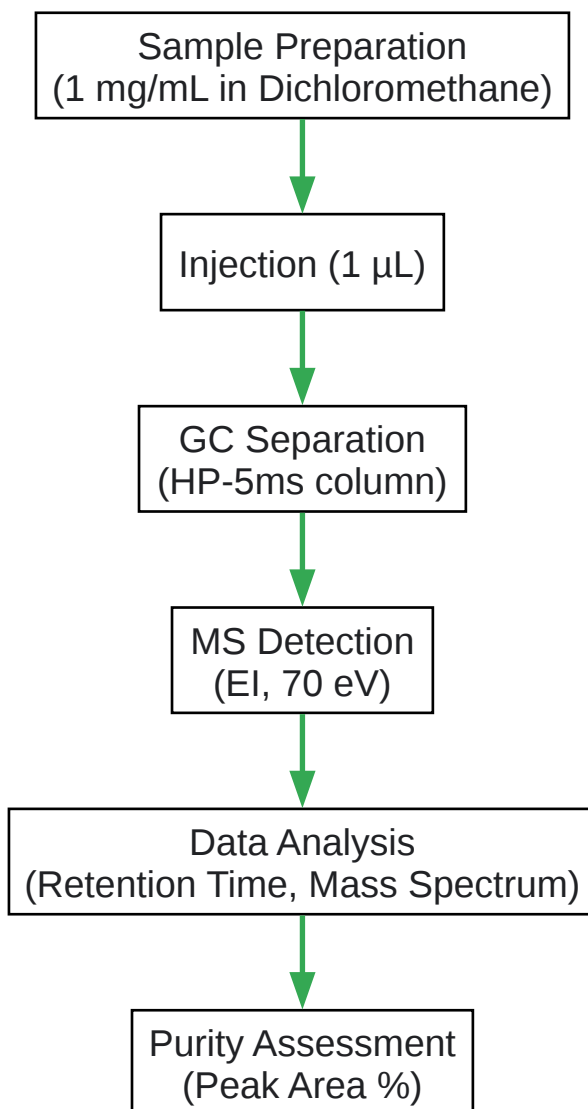
- Sample Preparation: Prepare a dilute solution of the **3-Bromobenzonitrile** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the data using the specified GC and MS conditions.
- Data Analysis:
 - Identify the peak corresponding to **3-Bromobenzonitrile** based on its retention time.
 - Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum should show the characteristic molecular ion peaks (m/z 181 and 183 due to bromine isotopes) and major fragment ions (e.g., m/z 102).
 - Determine the purity by calculating the peak area percentage of **3-Bromobenzonitrile** relative to the total area of all peaks in the chromatogram.

Visualizations



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Caption: Synthesis of **3-Bromobenzonitrile** via Sandmeyer Reaction.



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Caption: Experimental Workflow for GC-MS Analysis.

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